Quinuclidine

Vue d'ensemble

Description

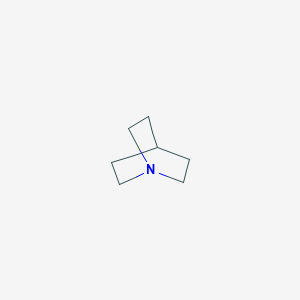

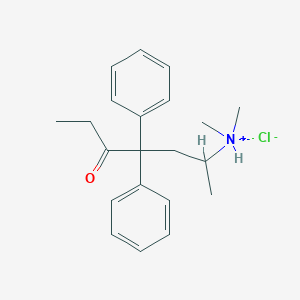

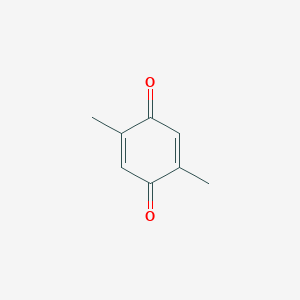

Quinuclidine is an organic compound with the formula HC(C2H4)3N . It is a bicyclic amine that can be viewed as a tied back version of triethylamine . It is a colorless solid and is used as a reagent (base) and catalyst . It can be prepared by reduction of quinuclidone .

Synthesis Analysis

This compound can be synthesized by reduction of quinuclidone . In a study, new compounds were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group . The antimicrobial activity of these compounds was assessed against a panel of representative gram-positive and gram-negative bacteria .Molecular Structure Analysis

This compound is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the cyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

This compound is a relatively strong organic base with pKa of the conjugate acid of 11.3 . It forms adducts with a variety of Lewis acids . Because of its compact structure, this compound binds to trimethylborane more tightly than does triethylamine .Physical And Chemical Properties Analysis

This compound has a boiling point of 149.5±8.0 °C at 760 mmHg . Its vapour pressure is 4.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol . The flash point is 36.5±15.3 °C . The index of refraction is 1.513 .Applications De Recherche Scientifique

Développement de médicaments anticholinestérasiques

Les dérivés de la quinuclidine ont montré un potentiel en tant qu'inhibiteurs de l'acétylcholinestérase humaine (AChE) et de la butyrylcholinestérase (BChE), enzymes responsables de l'hydrolyse du neurotransmetteur acétylcholine. Cette propriété en fait des candidats pour le traitement de maladies liées au système cholinergique, telles que la maladie d'Alzheimer. La recherche a indiqué que certains dérivés bisquaternaires de la this compound présentent une forte puissance d'inhibition et pourraient être considérés pour des investigations plus poussées en tant qu'agents thérapeutiques .

Agents antimicrobiens

Les propriétés antimicrobiennes des composés à base de this compound ont été explorées, en particulier contre les bactéries gram-positives et gram-négatives. De nouveaux dérivés ont été synthétisés, affichant une activité puissante avec des valeurs de concentration minimale inhibitrice (CMI) allant de 0,25 à 256,00 μg/mL. Certains composés à base de this compound ont montré des résultats prometteurs contre des agents pathogènes multirésistants comme Pseudomonas aeruginosa, suggérant leur potentiel en tant que nouvelle classe d'agents antimicrobiens .

Synthèse organique

La this compound sert de bloc de construction chimique en synthèse organique. Son application dans la préparation de la quinine et de divers alcaloïdes est bien documentée. Le rôle du composé en tant que catalyseur et ligand, en particulier dans la dihydroxylation d'oléfines catalysée par OsO4, met en évidence son importance en chimie synthétique, permettant la création de molécules organiques complexes .

Évaluations de la sécurité des médicaments et de la viabilité cellulaire

Le profil de sécurité des dérivés de la this compound est crucial pour leur développement en tant que médicaments. Des études ont évalué les effets cytotoxiques de ces composés sur la viabilité cellulaire, le potentiel de la membrane mitochondriale et la libération de LDH. De telles évaluations sont essentielles pour déterminer la fenêtre thérapeutique et garantir la sécurité des candidats médicaments potentiels .

Mécanisme D'action

Target of Action

Quinuclidine, an organic compound with a bicyclic amine structure , has been found to interact with various targets. It has been identified as a potential inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential cell division protein in most bacteria . This compound derivatives have also shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes .

Mode of Action

This compound interacts with its targets in different ways. For instance, this compound-based FtsZ inhibitors prevent the formation of FtsZ protofilaments, thereby inhibiting bacterial division . In the case of acetylcholinesterase and butyrylcholinesterase, this compound derivatives act as inhibitors, reducing the hydrolysis of acetylcholine and fine-tuning the activity of the cholinergic system .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its targets. By inhibiting FtsZ, this compound disrupts the bacterial cell division process . The inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic system, which plays a significant role in muscle contraction, cognition, and autonomic nervous system regulation .

Pharmacokinetics

This compound is metabolized by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, in kidney and liver microsomes from humans, monkeys, dogs, and pigs . This metabolism involves the N-oxygenation of this compound, a process that is efficient in humans for FMO1 .

Result of Action

The action of this compound and its derivatives leads to various molecular and cellular effects. For instance, this compound-based FtsZ inhibitors have shown antimicrobial activity against multiple antibiotic-resistant bacterial strains . This compound derivatives acting as acetylcholinesterase and butyrylcholinesterase inhibitors can affect the cholinergic system, potentially impacting muscle contraction, cognition, and autonomic nervous system regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of this compound-based compounds can vary depending on the specific bacterial strain . Additionally, the metabolic activity of FMOs, which metabolize this compound, can be influenced by various factors, including genetic polymorphisms, environmental factors, and the presence of other substances .

Safety and Hazards

Orientations Futures

In the search for a new class of potential antimicrobial agents, ten new compounds were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group . The antimicrobial activity was assessed against a panel of representative gram-positive and gram-negative bacteria . All compounds demonstrated potent activity against the tested microorganisms, with the minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL .

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYHFKPVCBCYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057607 | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100-76-5 | |

| Record name | Quinuclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)

![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)